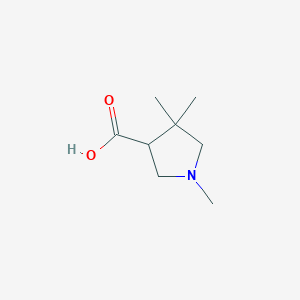
1-(2,6-Dimethylpyrimidin-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Dimethylpyrimidin-4-yl)ethanone is an organic compound with the molecular formula C8H10N2O It is a pyrimidine derivative, characterized by the presence of a pyrimidine ring substituted with two methyl groups at positions 2 and 6, and an ethanone group at position 4
Métodos De Preparación
The synthesis of 1-(2,6-Dimethylpyrimidin-4-yl)ethanone can be achieved through several routes. One common method involves the condensation of 2,6-dimethylpyrimidine with acetyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization.
Industrial production methods may involve more efficient and scalable processes. For example, a multi-step synthesis starting from readily available precursors can be employed. This might include the formation of intermediate compounds, followed by cyclization and functional group transformations to yield the final product.
Análisis De Reacciones Químicas
1-(2,6-Dimethylpyrimidin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups on the pyrimidine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2,6-Dimethylpyrimidin-4-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 1-(2,6-Dimethylpyrimidin-4-yl)ethanone depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
1-(2,6-Dimethylpyrimidin-4-yl)ethanone can be compared with other pyrimidine derivatives, such as:
1-(2,4-Dimethylpyrimidin-5-yl)ethanone: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
1-(4-Mercapto-2,6-dimethylpyrimidin-5-yl)ethanone: Contains a thiol group, which imparts different chemical properties and potential biological activities.
1-(2,4-Dimethylphenyl)ethanone: A phenyl derivative with distinct aromatic properties and uses.
Propiedades
Número CAS |
73937-21-0 |
|---|---|
Fórmula molecular |
C8H10N2O |
Peso molecular |
150.18 g/mol |
Nombre IUPAC |
1-(2,6-dimethylpyrimidin-4-yl)ethanone |
InChI |
InChI=1S/C8H10N2O/c1-5-4-8(6(2)11)10-7(3)9-5/h4H,1-3H3 |
Clave InChI |
XCVVTFGVFNXFDD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-ol](/img/structure/B12958641.png)
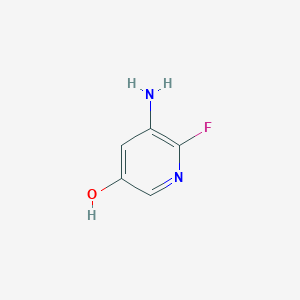

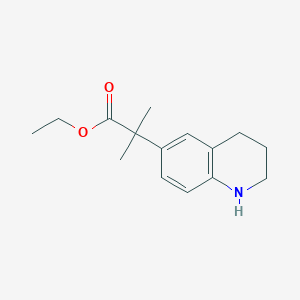

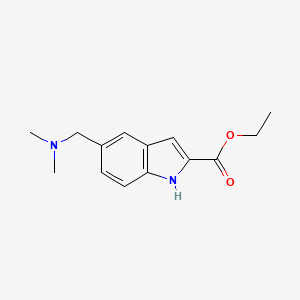
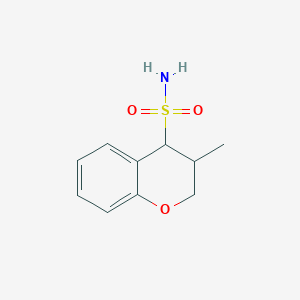
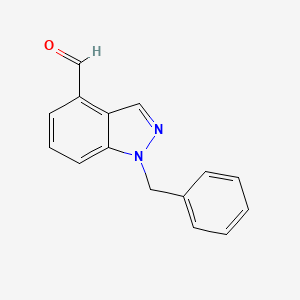
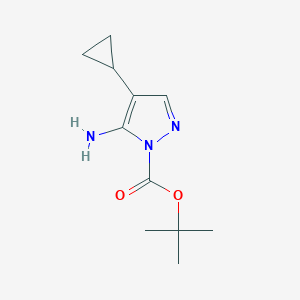
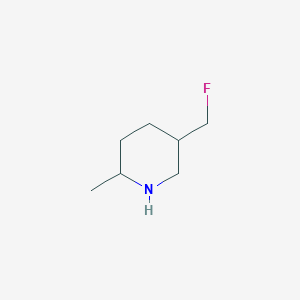
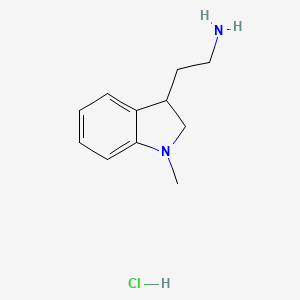
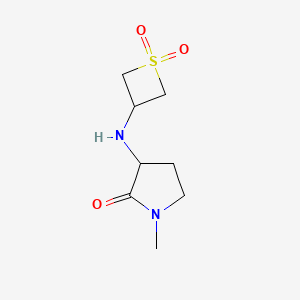
![(R)-9-Bromo-10-chloro-8-methyl-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6-one](/img/structure/B12958712.png)
